molecular formula C22H26N4O3S2 B11615170 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11615170
M. Wt: 458.6 g/mol
InChI Key: FUIIZXQGBHLAHF-YVLHZVERSA-N
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Description

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-A]pyrimidin-4-one moiety. The final step involves the addition of the tetrahydro-2-furanylmethyl group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the thiazolidinone ring and exhibit similar chemical properties.

    Pyrido[1,2-A]pyrimidin-4-one derivatives: These compounds have the pyrido[1,2-A]pyrimidin-4-one core and are used in similar applications.

Uniqueness

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H26N4O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O3S2/c1-13(2)12-26-21(28)17(31-22(26)30)10-16-18(23-11-15-7-5-9-29-15)24-19-14(3)6-4-8-25(19)20(16)27/h4,6,8,10,13,15,23H,5,7,9,11-12H2,1-3H3/b17-10-

InChI Key

FUIIZXQGBHLAHF-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCC4CCCO4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCC4CCCO4

Origin of Product

United States

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